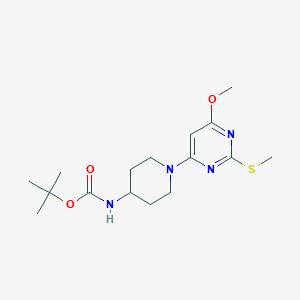

tert-Butyl (1-(6-methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)carbamate

CAS No.: 1353946-56-1

Cat. No.: VC6058532

Molecular Formula: C16H26N4O3S

Molecular Weight: 354.47

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1353946-56-1 |

|---|---|

| Molecular Formula | C16H26N4O3S |

| Molecular Weight | 354.47 |

| IUPAC Name | tert-butyl N-[1-(6-methoxy-2-methylsulfanylpyrimidin-4-yl)piperidin-4-yl]carbamate |

| Standard InChI | InChI=1S/C16H26N4O3S/c1-16(2,3)23-15(21)17-11-6-8-20(9-7-11)12-10-13(22-4)19-14(18-12)24-5/h10-11H,6-9H2,1-5H3,(H,17,21) |

| Standard InChI Key | DNPNLCDOHJPZGV-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC1CCN(CC1)C2=CC(=NC(=N2)SC)OC |

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Properties

The compound’s systematic IUPAC name is tert-butyl N-[[1-(6-methoxy-2-methylsulfanylpyrimidin-4-yl)piperidin-4-yl]methyl]carbamate, with a molecular formula of and a molecular weight of 368.5 g/mol . Key identifiers include the CAS number 1353958-76-5 and PubChem CID 66570052 . The SMILES string CC(C)(C)OC(=O)NCC1CCN(CC1)C2=CC(=NC(=N2)SC)OC delineates its connectivity, highlighting the pyrimidine ring (positions 2 and 6 substituted with methylthio and methoxy groups), piperidine scaffold, and tert-butyl carbamate .

Structural Analysis

The molecule’s architecture combines three pharmacologically relevant motifs:

-

Pyrimidine Core: The 6-methoxy-2-(methylthio)pyrimidine moiety contributes electronic diversity, with the methoxy group enhancing solubility and the methylthio group enabling potential thiol-mediated interactions.

-

Piperidine Ring: A six-membered nitrogen-containing heterocycle that often serves as a conformational stabilizer in bioactive molecules, potentially influencing target binding.

-

tert-Butyl Carbamate: A sterically bulky protecting group that modulates reactivity and bioavailability, commonly used in prodrug strategies .

Synthesis and Chemical Reactivity

Synthetic Pathways

While explicit details for this compound are scarce, analogous syntheses typically involve sequential functionalization:

-

Pyrimidine Ring Formation: A Biginelli-like condensation or cyclization reaction to construct the 2,4,6-trisubstituted pyrimidine.

-

Piperidine Incorporation: Nucleophilic substitution or reductive amination to attach the piperidine ring to the pyrimidine.

-

Carbamate Installation: Reaction of the piperidine’s secondary amine with tert-butyl carbamate-forming reagents like di-tert-butyl dicarbonate (Boc anhydride) .

Each step requires optimization of catalysts, solvents, and temperatures to maximize yield and purity. For instance, the steric bulk of the tert-butyl group may necessitate prolonged reaction times or elevated temperatures during carbamate formation .

Reactivity Profile

The compound’s reactivity is influenced by:

-

Steric Effects: The tert-butyl group hinders nucleophilic attacks at the carbamate carbonyl, enhancing stability under physiological conditions .

-

Electronic Properties: Electron-withdrawing substituents on the pyrimidine ring (e.g., methylthio) may activate the ring for electrophilic substitution or metal-catalyzed cross-coupling.

| Feature | Analog Compound | Activity |

|---|---|---|

| Pyrimidine derivative | 5-Fluorouracil | Anticancer (thymidylate synthase inhibition) |

| Piperidine scaffold | Fentanyl derivatives | Opioid receptor agonism |

| Carbamate linkage | Rivastigmine | Acetylcholinesterase inhibition |

The combination of these motifs in tert-butyl (1-(6-methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)carbamate positions it as a candidate for targeting enzymes or receptors requiring both aromatic and aliphatic interactions.

Hypothesized Mechanisms

While direct mechanism-of-action data are unavailable, plausible targets include:

-

Kinases: Pyrimidine derivatives often inhibit ATP-binding pockets due to π-π stacking with conserved phenylalanine residues.

-

GPCRs: Piperidine-containing compounds frequently modulate G protein-coupled receptors, such as serotonin or dopamine receptors.

-

Epigenetic Regulators: Methylthio groups may interfere with S-adenosylmethionine-dependent methyltransferases.

Comparative Analysis with Structural Analogues

The compound’s uniqueness lies in its hybrid structure:

-

Compared to 5-fluorouracil, the piperidine and carbamate groups may reduce gastrointestinal toxicity by limiting rapid systemic absorption.

-

Unlike rivastigmine, the methylthio group could enhance blood-brain barrier penetration, potentially benefiting CNS-targeted therapies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume